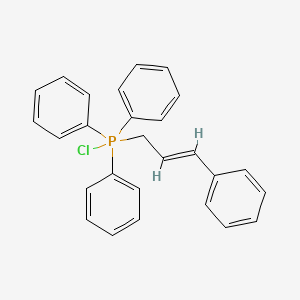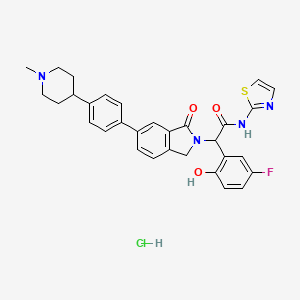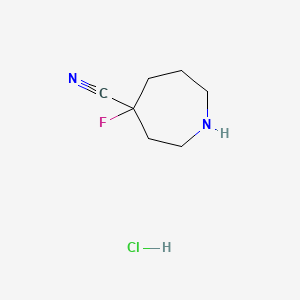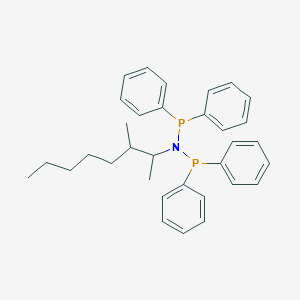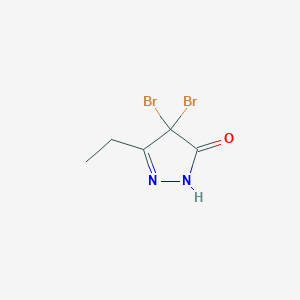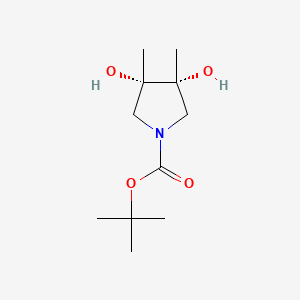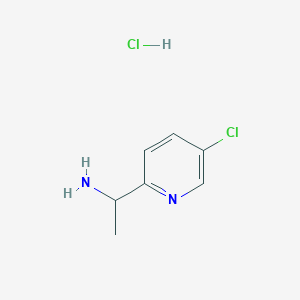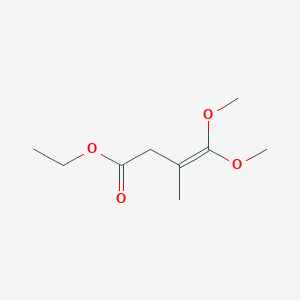
4-Amino-2-chloro-5-methoxy-1,6-dimethyl-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde is a synthetic indole derivative. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic precursor using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The acylated product is then reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Nitration: The alcohol is nitrated using a nitrating agent like nitric acid to introduce the nitro group.
Amination: The nitro group is reduced to an amino group using a reducing agent like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carboxylic acid.
Reduction: 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials with specific properties
Wirkmechanismus
The mechanism of action of 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carboxylic acid
- 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-methanol
- 4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-thiol
Uniqueness
4-amino-2-chloro-5-methoxy-1,6-dimethyl-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
73355-52-9 |
|---|---|
Molekularformel |
C12H13ClN2O2 |
Molekulargewicht |
252.69 g/mol |
IUPAC-Name |
4-amino-2-chloro-5-methoxy-1,6-dimethylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H13ClN2O2/c1-6-4-8-9(10(14)11(6)17-3)7(5-16)12(13)15(8)2/h4-5H,14H2,1-3H3 |
InChI-Schlüssel |
RPGNQMIUSUCFSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C(N2C)Cl)C=O)C(=C1OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


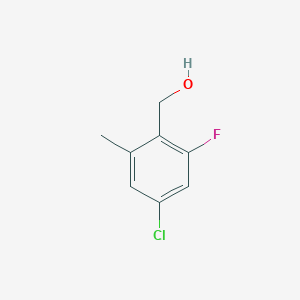
![5-[(Dicyclohexylamino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14021818.png)


